

An In-depth Technical Guide to the Chemical Properties of 4-Oxazolidinone Isomers

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Compound of Interest

Compound Name: 4-Oxazolidinone

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Introduction

The oxazolidinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. While the 2-oxazolidinone isomer, famously represented by the antibiotic linezolid, has been the subject of extensive research, the **4-oxazolidinone** and its other positional isomers are emerging as pharmacophores with unique and promising therapeutic potential.[1] This technical guide provides a comprehensive investigation into the chemical properties of **4-oxazolidinone** and its isomers, offering a comparative analysis of their physicochemical and spectroscopic characteristics. Detailed experimental protocols for their synthesis are provided, alongside visualizations of their structural relationships and synthetic pathways to aid in research and development.

Oxazolidinones are a class of five-membered heterocyclic compounds that contain both a nitrogen and an oxygen atom in the ring.[2] The position of the carbonyl group within the ring defines the specific isomer: 2-oxazolidinone, **4-oxazolidinone**, and 5-oxazolidinone. Understanding the distinct chemical properties of each isomer is crucial for the rational design and development of novel therapeutics.

Physicochemical Properties of Oxazolidinone Isomers

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), solubility, and melting point, are fundamental to its behavior in biological systems and its suitability as a drug candidate. The following table summarizes the available data for the parent 2-, 4-, and 5-oxazolidinone isomers. It is important to note that experimental data for the 4- and 5-isomers is less abundant compared to the well-studied 2-oxazolidinone.

Property	2-Oxazolidinone	4-Oxazolidinone	5-Oxazolidinone
CAS Number	[497-25-6][3]	[5840-83-5][3]	[6542-32-1][3]
Molecular Formula	C ₃ H ₅ NO ₂	C ₃ H ₅ NO ₂	C ₃ H ₅ NO ₂
Molecular Weight	87.08 g/mol	87.08 g/mol [4]	87.08 g/mol
Melting Point (°C)	86 - 89[5]	84 - 86.5	Data Not Available
Boiling Point (°C)	220 (at 48 torr)[5]	330.7 ± 35.0 (Predicted)	Data Not Available
pKa	12.78 ± 0.20 (Predicted)	14.85 ± 0.20 (Predicted)	Data Not Available
logP	-0.7 (Computed)[4]	-0.7 (Computed)[4]	Data Not Available
Water Solubility	Soluble	Data Not Available	Data Not Available

Spectroscopic Data of Oxazolidinone Isomers

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The following table provides a comparison of key spectroscopic data for the oxazolidinone isomers.

Spectroscopic Data	2-Oxazolidinone	4-Oxazolidinone	5-Oxazolidinone
¹ H NMR (ppm)	δ ~3.6 (t, 2H, CH ₂ -N), ~4.4 (t, 2H, CH ₂ -O), ~6.7 (br s, 1H, NH)	Data Not Available for parent compound.	Data primarily available for N-acyl derivatives formed from amino acids.[6]
¹³ C NMR (ppm)	δ ~42 (CH ₂ -N), ~61 (CH ₂ -O), ~159 (C=O)	Data available for derivatives.	Data primarily available for derivatives formed in glycation reactions.[7]
IR (cm ⁻¹)	~3300 (N-H), ~1750 (C=O)[1]	Data available for derivatives.[8]	Carbonyl (lactone) stretch observed around 1700-1800 cm ⁻¹ in derivatives.[9]
Mass Spectrum (m/z)	Molecular ion [M] ⁺ at 87. Key fragments at 59, 41.[10]	Data available for derivatives.[11]	Observed in mass spectra of amino acid derivatives.[12]

Experimental Protocols

Detailed and reliable synthetic protocols are critical for the advancement of research in this area. The following sections provide methodologies for the synthesis of 2-, 4-, and 5-oxazolidinone cores.

Synthesis of 2-Oxazolidinones

A common and efficient method for the synthesis of 2-oxazolidinones involves the reaction of an ethanolamine derivative with urea under microwave irradiation.[13]

Procedure:

- In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (0.12 g, 2 mmol).
- Add a few drops of nitromethane to the mixture to form a paste.

- Irradiate the paste in a microwave oven (e.g., 650 W) for the appropriate time (typically a few minutes, requires optimization for specific substrates).
- After completion of the reaction (monitored by TLC), the crude product is purified by recrystallization from a suitable solvent system (e.g., CHCl_3 -EtOH) to yield the pure 2-oxazolidinone.

Synthesis of 4-Oxazolidinones

A versatile method for the diastereoselective synthesis of **4-oxazolidinones** involves an imine acylation/cyclization cascade. A representative procedure for the synthesis of synoxazolidinone A, a marine natural product, is described below. While this is for a specific complex molecule, the core strategy can be adapted.

Procedure (Conceptual Outline):

- **Imine Formation:** Condensation of an appropriate aldehyde with an amino alcohol to form the corresponding imine.
- **Acylation and Cyclization:** The imine is then acylated with an acid chloride in the presence of a base. This is followed by an intramolecular cyclization to form the **4-oxazolidinone** ring. The stereochemistry of the final product is influenced by the stereocenters in the starting amino alcohol and the reaction conditions.[\[14\]](#)

Another general approach involves the [3+2] cycloaddition of in situ generated aza-oxyallyl cations with aldehydes.[\[14\]](#)

Synthesis of 5-Oxazolidinones

5-Oxazolidinones are commonly synthesized from α -amino acids. This method is particularly useful for creating chiral 5-oxazolidinones.[\[6\]](#)

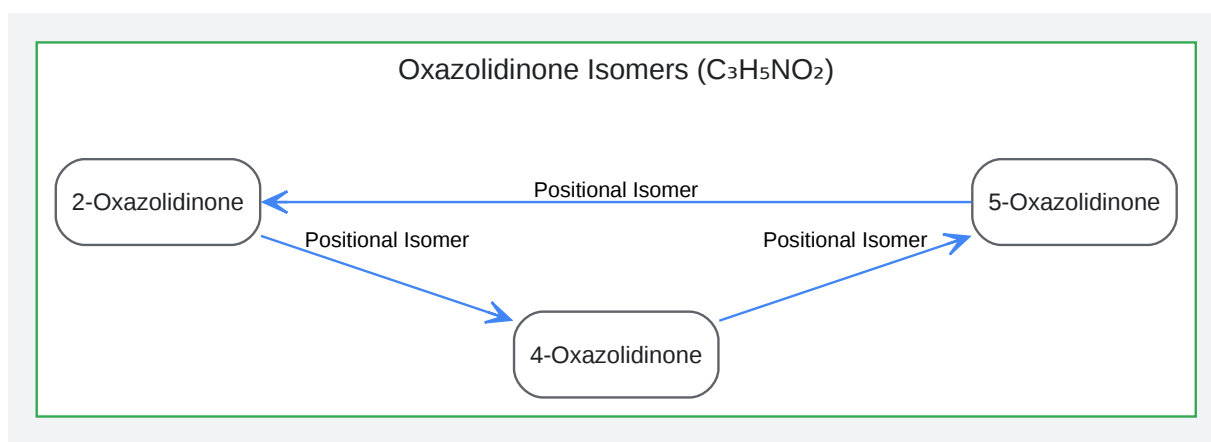
Procedure:

- **Oxazolidinone Formation:** An N-protected amino acid (e.g., Fmoc-amino acid) is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., refluxing toluene). This leads to the formation of the 5-oxazolidinone ring.

- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the 5-oxazolidinone.

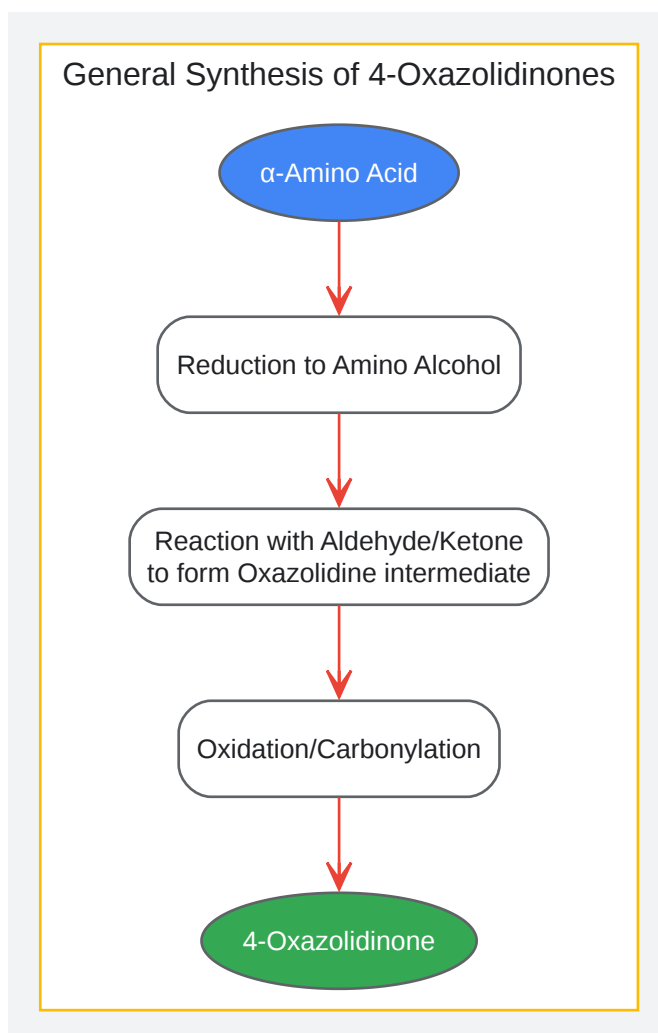
Visualizations

To better illustrate the relationships and synthetic strategies discussed, the following diagrams are provided.



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Caption: Positional isomers of the oxazolidinone ring.



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Caption: A generalized synthetic workflow for **4-oxazolidinones**.

Conclusion

This technical guide has provided a comparative overview of the chemical properties of **4-oxazolidinone** and its positional isomers. While 2-oxazolidinone is well-characterized due to its widespread use, this guide highlights the need for further experimental investigation into the physicochemical and spectroscopic properties of 4- and 5-oxazolidinones to fully unlock their therapeutic potential. The detailed synthetic protocols and visualizations serve as a valuable resource for researchers engaged in the design and synthesis of novel oxazolidinone-based compounds. As the field of medicinal chemistry continues to evolve, a deeper understanding of these versatile scaffolds will undoubtedly pave the way for the development of next-generation therapeutics.

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